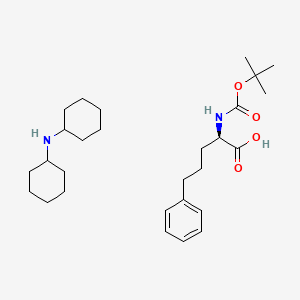
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
描述
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA: is an organic compound with the chemical formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is a white crystalline solid that is soluble in alcohols and dimethyl sulfoxide, but only slightly soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA can be synthesized through a series of organic synthesis steps . The process typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-phenyl-pentanoic acid is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified.
Formation of the Dicyclohexylamine Salt: The Boc-protected amino acid is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-D-2-amino-5-phenyl-pentanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Trifluoroacetic acid: Used for deprotection of the Boc group.
Carbodiimides: Used in peptide coupling reactions.
Bases (e.g., triethylamine): Used in substitution reactions.
Major Products Formed:
Free Amino Acid: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
科学研究应用
Chemistry: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is widely used as a building block in the synthesis of peptides and other complex organic molecules .
Biology: In biological research, this compound is used to study protein structure and function by incorporating it into synthetic peptides .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
作用机制
The mechanism of action of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA primarily involves its role as a protected amino acid in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
相似化合物的比较
Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA: Similar structure but with the L-configuration.
Boc-D-2-amino-4-phenyl-butanoic acid-DCHA: Similar structure but with a shorter carbon chain.
Uniqueness: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is unique due to its specific configuration (D-configuration) and the presence of a phenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in the synthesis of peptides with specific stereochemistry and functional properties .
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAZOVTEAIRDM-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


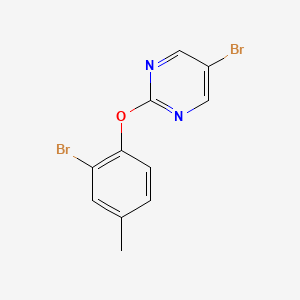
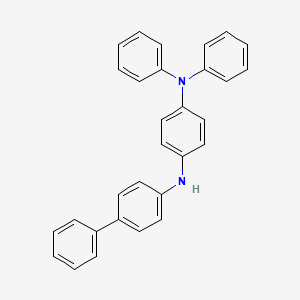

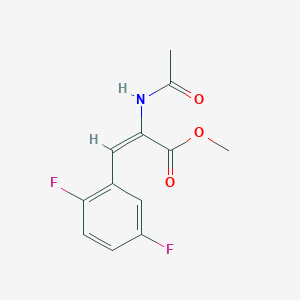
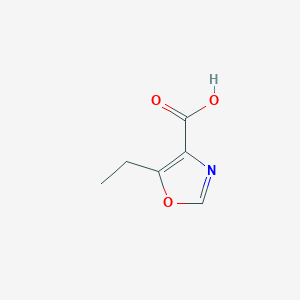

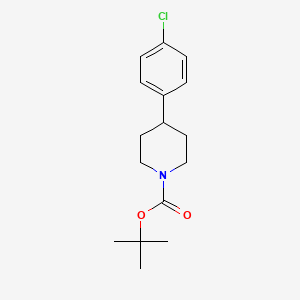
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
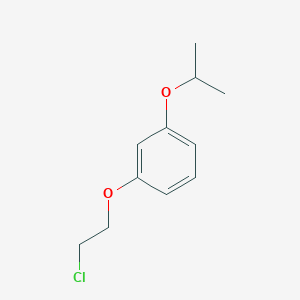
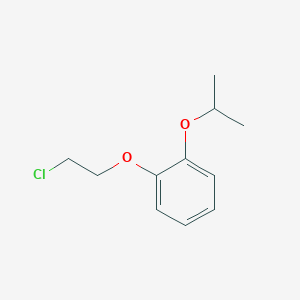
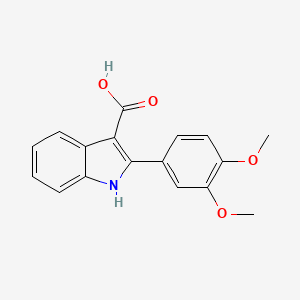
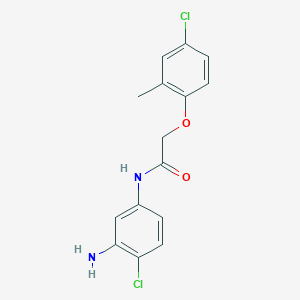
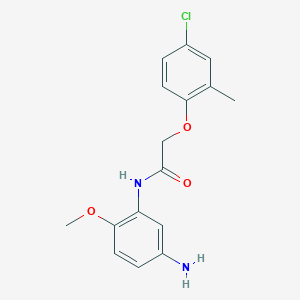
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
